molecular formula C22H14N4O B3016840 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole CAS No. 111756-98-0

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole

Cat. No.: B3016840
CAS No.: 111756-98-0
M. Wt: 350.381
InChI Key: GNLKUQRRBYSCNW-UHFFFAOYSA-N
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Description

2-((6H-Indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole moiety linked via a methyl group to the nitrogen atom of an indoloquinoxaline core. Indoloquinoxalines are fused aromatic systems known for their planar, electron-rich structures, which contribute to applications in medicinal chemistry (e.g., antitumor agents) and materials science (e.g., organic light-emitting diodes, OLEDs) .

Properties

IUPAC Name

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLKUQRRBYSCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with a suitable benzoxazole derivative. One common method involves the use of phenacyl bromides in a dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) system. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoloquinoxaline and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives of the parent compound.

Scientific Research Applications

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole involves its interaction with various molecular targets. The indoloquinoxaline moiety can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, the compound can inhibit viral replication by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

2-{(6H-Indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles
  • Structure : Replaces benzo[d]oxazole with a 1,3,4-oxadiazole ring.
  • Synthesis: Derived from 1,2-diaminobenzene and isatins under microwave conditions, highlighting efficient coupling methods .
  • Activity : Exhibits cdc25 phosphatase inhibition, a target in anticancer therapy, suggesting the oxadiazole group enhances enzyme interaction compared to benzo[d]oxazole .
Indolo[2,3-b]quinoxalinyl Pyridine Derivatives
  • Structure: Substitutes benzo[d]oxazole with pyridine via an enaminone linker.
  • Synthesis: Prepared from enaminones (e.g., 4-(N,N-dimethylamino)-3-(6H-indolo[2,3-b]quinoxalin-6-yl)-2-butanone) .
  • Properties : Pyridine’s electron-withdrawing nature may alter charge transport, making this derivative more suitable for optoelectronic applications than benzo[d]oxazole-based compounds .
Hydrazone-Functionalized Indoloquinoxalines (A7, A8, A9)
  • Structure: Features hydrazone linkages (e.g., 4-{[2-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde) .
  • Synthesis : Formed via condensation of hydrazines with aldehydes under reflux with glacial acetic acid .
  • Activity : Hydrazone groups improve solubility and metal-chelation capacity, enabling applications in coordination chemistry (e.g., nickel complexes) .
2-(Quinoxalin-2-yl)benzo[d]oxazole
  • Structure: Lacks the indole moiety, directly linking benzo[d]oxazole to quinoxaline .
  • Comparison: Reduced π-conjugation and electron density diminish photoluminescence efficiency relative to the indoloquinoxaline-methyl-benzo[d]oxazole hybrid .

Key Research Findings

Electronic Properties: The indoloquinoxaline core in the target compound enhances charge-carrier mobility compared to simpler quinoxaline derivatives, critical for OLED performance .

Enzyme Inhibition : 1,3,4-Oxadiazole analogs show superior cdc25 inhibition (IC₅₀ ~5–10 µM) versus benzo[d]oxazole derivatives, attributed to stronger hydrogen bonding .

Thermal Stability: Pyridine-linked indoloquinoxalines exhibit higher decomposition temperatures (>300°C) than hydrazone derivatives, favoring material science applications .

Biological Activity

The compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This compound integrates an indoloquinoxaline structure with a benzoxazole moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is C22H16N4OC_{22}H_{16}N_{4}O with a molecular weight of 356.39 g/mol. The structure includes fused rings that are characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC22H16N4O
Molecular Weight356.39 g/mol
StructureIndoloquinoxaline + Benzoxazole

The primary mechanism through which 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole exerts its biological effects is believed to be DNA intercalation . This interaction disrupts normal DNA function, potentially leading to apoptosis in cancer cells. The compound has been studied for its antiviral and antibacterial properties, showing promise in targeting various pathogens.

Anticancer Activity

Research indicates that compounds similar to 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole exhibit significant anticancer properties. For instance, studies have shown that related indoloquinoxaline derivatives can induce apoptosis in cancer cell lines by activating pathways such as the NF-kB signaling pathway and inhibiting GSK-3β activity .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from β-amyloid-induced toxicity, which is a critical factor in Alzheimer's disease . The protective effects were linked to the modulation of signaling pathways involving Akt and GSK-3β, leading to reduced neuroinflammation and improved cell viability.

Antiviral Activity

The compound has shown antiviral activity against various viruses, including vaccinia virus and Indian vesiculovirus . Its mechanism involves disrupting viral replication through interference with viral DNA synthesis.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study evaluated the efficacy of a related compound on PC12 cells exposed to β-amyloid (Aβ). Results indicated that certain derivatives significantly increased cell viability and reduced markers of neurotoxicity at concentrations as low as 1.25 μg/mL .
  • Antiviral Efficacy : Another investigation highlighted the antiviral properties of indoloquinoxaline derivatives against vaccinia virus. The compounds demonstrated a dose-dependent inhibition of viral replication, showcasing their potential as antiviral agents .

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